molecular formula C16H14F2N2O4 B8311885 8'-Amino-9',10'-difluoro-7'-oxo-2'H,7'H-spiro[cyclopentane-1,3'-[1,4]oxazino[2,3,4-IJ]quinoline]-6'-carboxylic acid

8'-Amino-9',10'-difluoro-7'-oxo-2'H,7'H-spiro[cyclopentane-1,3'-[1,4]oxazino[2,3,4-IJ]quinoline]-6'-carboxylic acid

Cat. No.: B8311885
M. Wt: 336.29 g/mol
InChI Key: FUVCXBAEADDJLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8'-Amino-9',10'-difluoro-7'-oxo-2'H,7'H-spiro[cyclopentane-1,3'-[1,4]oxazino[2,3,4-IJ]quinoline]-6'-carboxylic acid is a useful research compound. Its molecular formula is C16H14F2N2O4 and its molecular weight is 336.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H14F2N2O4

Molecular Weight

336.29 g/mol

IUPAC Name

8-amino-6,7-difluoro-10-oxospiro[4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-2,1'-cyclopentane]-11-carboxylic acid

InChI

InChI=1S/C16H14F2N2O4/c17-9-10(18)14-12-8(11(9)19)13(21)7(15(22)23)5-20(12)16(6-24-14)3-1-2-4-16/h5H,1-4,6,19H2,(H,22,23)

InChI Key

FUVCXBAEADDJLC-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)COC3=C4N2C=C(C(=O)C4=C(C(=C3F)F)N)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 9′,10′-difluoro-8′-nitro-7′-oxospiro[cyclopentane-1,3′ (2′H)-[7H]pyrido[1,2,3-de][1,4]benzoxazine]-6′-carboxylic acid (3.9 g, 0.01 mmol) in ethanol/acetic acid (1:1, v/v, 100 mL) was hydrogenated under atmospheric pressure over 10% Pd/C (390 mg) at 80° C. for 18 h. Then 200 mL of DMF were added and the reaction mixture was heated until it became clear. The catalyst was removed by filtration over Celite, which was washed two times with hot DMF and the combined filtrates were concentrated in vacuo to dryness to yield the title compound (2.85 g, 73%) which was used crude in the next step.
Name
9′,10′-difluoro-8′-nitro-7′-oxospiro[cyclopentane-1,3′ (2′H)-[7H]pyrido[1,2,3-de][1,4]benzoxazine]-6′-carboxylic acid
Quantity
3.9 g
Type
reactant
Reaction Step One
Name
ethanol acetic acid
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
390 mg
Type
catalyst
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two
Yield
73%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.